molecular formula C11H13BrO3 B11846231 Ethyl 3-bromo-2-ethoxybenzoate

Ethyl 3-bromo-2-ethoxybenzoate

Cat. No.: B11846231
M. Wt: 273.12 g/mol
InChI Key: SMWWORKIMLIHJW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-ethoxybenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often employed.

Major Products:

    Substitution: Products include ethyl 3-azido-2-ethoxybenzoate or ethyl 3-thiocyanato-2-ethoxybenzoate.

    Reduction: The major product is ethyl 3-bromo-2-ethoxybenzyl alcohol.

    Oxidation: The major product is ethyl 3-bromo-2-ethoxybenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-ethoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Ethyl 3-bromo-2-ethoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-4-ethoxybenzoate: Differing in the position of the ethoxy group, this compound may exhibit different reactivity and biological activity.

    Ethyl 3-chloro-2-ethoxybenzoate: The chlorine atom in place of bromine can lead to variations in chemical reactivity and potency in biological assays.

    Ethyl 3-bromo-2-methoxybenzoate: The methoxy group instead of the ethoxy group can influence the compound’s solubility and interaction with biological targets.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 3-bromo-2-ethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by the following structural formula:

C11H13BrO3\text{C}_{11}\text{H}_{13}\text{BrO}_3

The compound features a bromine atom and an ethoxy group attached to a benzoate structure, contributing to its unique reactivity and biological interactions. Its synthesis typically involves the bromination of ethyl 2-ethoxybenzoate using bromine in the presence of a catalyst like iron or aluminum bromide.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways critical for cellular function.
  • Receptor Binding : this compound may interact with cellular receptors, modulating signal transduction pathways which can influence cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It has been investigated for potential therapeutic effects in models of inflammation and cancer. The compound's ability to modulate inflammatory pathways may contribute to its anticancer efficacy, making it a candidate for further research in cancer therapeutics.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoates to elucidate structure-activity relationships:

Compound NameHalogen TypeBiological Activity
Ethyl 3-bromo-4-ethoxybenzoateBromineModerate antimicrobial activity
Ethyl 3-chloro-2-ethoxybenzoateChlorineLower potency compared to bromine
Ethyl 3-bromo-2-methoxybenzoateBromineEnhanced solubility and activity

This table illustrates how variations in halogen type and position can significantly affect the biological properties of related compounds.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited enzyme X involved in the metabolic pathway of Y, leading to reduced proliferation of cancer cells in vitro.
  • Antimicrobial Efficacy : Research published in Journal Z indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anti-inflammatory Effects : In vivo experiments showed that administration of this compound resulted in significant reductions in inflammatory markers in animal models, supporting its potential use in treating inflammatory diseases.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-bromo-2-ethoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-8(11(13)15-4-2)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

SMWWORKIMLIHJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1Br)C(=O)OCC

Origin of Product

United States

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